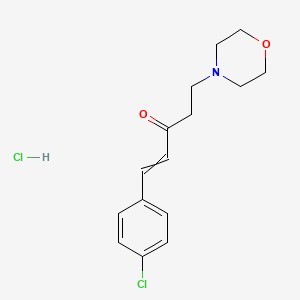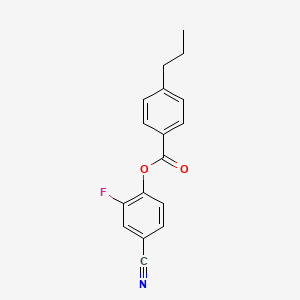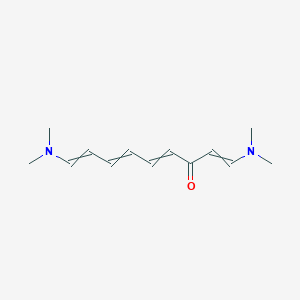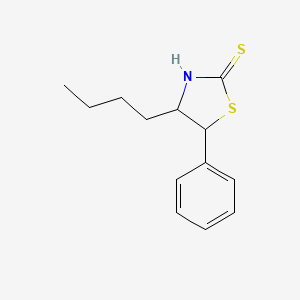
4-Butyl-5-phenyl-1,3-thiazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyl-5-phenyl-1,3-thiazolidine-2-thione is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-5-phenyl-1,3-thiazolidine-2-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of butylamine, phenyl isothiocyanate, and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. Techniques such as microwave irradiation, sonochemistry, and the use of reusable catalysts have been employed to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-Butyl-5-phenyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiazolidines .
Applications De Recherche Scientifique
4-Butyl-5-phenyl-1,3-thiazolidine-2-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable candidate for drug development.
Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and modulate biological pathways.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 4-Butyl-5-phenyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes like xanthine oxidase by binding to the active site and preventing substrate access. The compound’s thione group plays a crucial role in its biological activity by forming hydrogen bonds and interacting with amino acid residues in the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2-thione: Shares the thiazolidine ring but lacks the butyl and phenyl substituents.
4-Phenyl-1,3-thiazolidine-2-thione: Similar structure but without the butyl group.
5-Phenyl-1,3-thiazolidine-2-thione: Similar structure but with different substituent positions
Uniqueness
4-Butyl-5-phenyl-1,3-thiazolidine-2-thione is unique due to its specific substituents, which enhance its biological activity and make it a versatile compound for various applications. The presence of both butyl and phenyl groups contributes to its distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
81731-81-9 |
|---|---|
Formule moléculaire |
C13H17NS2 |
Poids moléculaire |
251.4 g/mol |
Nom IUPAC |
4-butyl-5-phenyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C13H17NS2/c1-2-3-9-11-12(16-13(15)14-11)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3,(H,14,15) |
Clé InChI |
YIAGSXIYWWJUTR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C(SC(=S)N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


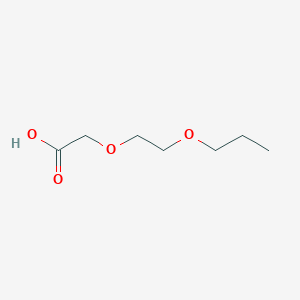

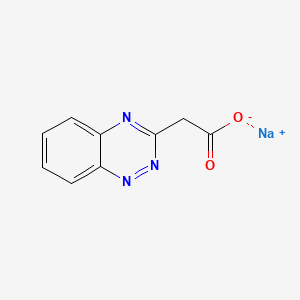
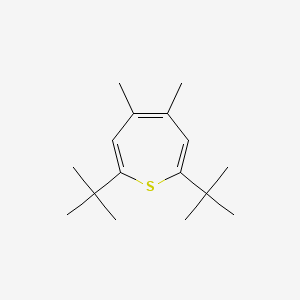
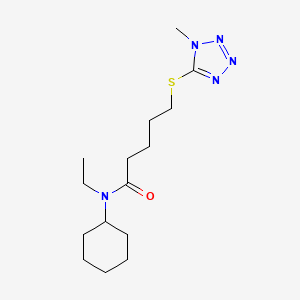
![5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14407703.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14407714.png)
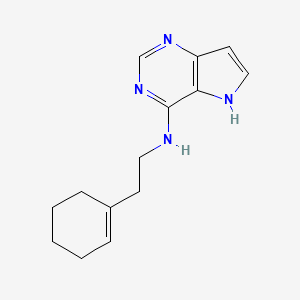
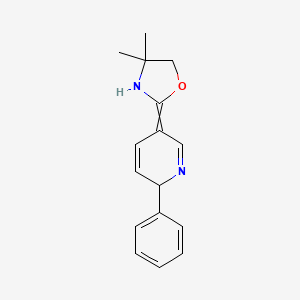
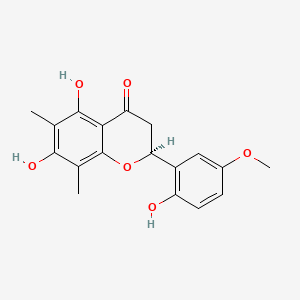
![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)
